Ospemifene's action is mediated through its binding to estrogen receptors (ERs), but its effects are highly dependent on the target tissue.
The tissue-specific action of this compound is determined by the cofactors recruited after it binds to the Estrogen Receptor.
The following table details the agonist or antagonist effects of this compound across different tissues, which defines its clinical utility and safety profile.
| Tissue/Organ | This compound's Effect | Clinical Outcome / Rationale |
|---|---|---|
| Vagina | Strong Estrogenic Agonist [4] [5] | Restores vaginal epithelium, increases superficial cells, decreases pH, and alleviates dyspareunia and dryness [3] [1]. This is the primary therapeutic target. |
| Endometrium | Weak Estrogenic Agonist / Largely Neutral [2] [5] | Shows only slight, dose-related increases in endometrial thickness. Clinical trials up to 52 weeks reported no endometrial cancer cases, indicating a favorable safety profile for the uterus [4] [2]. |
| Breast | Antiestrogenic [6] | Preclinical data show it inhibits proliferation of ER-dependent breast cancer cells and reduces tumor incidence in animal models, suggesting a potential protective effect [3] [1]. |
| Bone | Estrogenic Agonist [1] [2] | Reduces bone turnover markers in clinical studies, indicating a potential beneficial effect on bone density, similar to other SERMs like raloxifene [1]. |
| Liver (Lipids) | Largely Neutral [2] | No substantial or consistent effects on serum lipoprotein concentrations (e.g., total, LDL, or HDL cholesterol) have been observed [2]. |
The development and approval of this compound were supported by a range of preclinical and clinical studies.
The phase III clinical program established the efficacy and safety of this compound for its approved indication.
The workflow for validating this compound's mechanism and efficacy moved from foundational in vitro and animal studies to human clinical trials.
For researchers, the key distinguishing features of this compound are:
Ospemifene functions as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERα and ERβ) and exerting tissue-specific agonist or antagonist effects [1] [2].
Table 1: Tissue-Specific Effects of this compound
| Tissue | This compound Action | Clinical/Preclinical Implication |
|---|---|---|
| Vaginal Epithelium | Estrogen Agonist | Significantly increases vaginal epithelial thickness; reduces parabasal cells & increases superficial cells; alleviates dyspareunia and vaginal dryness [2] [3]. |
| Endometrium | Neutral to Mild Agonist | Preclinical models show minimal stimulation; long-term (52-week) clinical trials show no significant increase in endometrial hyperplasia [2]. |
| Breast Tissue | Estrogen Antagonist | Inhibits proliferation of ER-dependent breast cancer cells (MCF-7); reduces incidence of dimethylbenzanthracene (DMBA)-induced mammary tumors in rats [2] [3]. |
| Bone | Estrogen Agonist | Reduces bone turnover markers (NTx, P1NP, bone-specific ALP) in clinical studies; effect comparable to raloxifene [3]. |
| Liver & Lipids | Mixed Effects | Minimal liver toxicity in preclinical studies; trend towards lowering LDL and total cholesterol, though not statistically significant in small studies [3]. |
The diagram below illustrates the core signaling pathway and tissue-specific outcomes of this compound binding.
This compound's tissue-selective signaling pathway.
This compound has well-characterized pharmacokinetic properties, primarily metabolized by hepatic cytochrome P450 enzymes [1] [3].
Table 2: Key Pharmacokinetic Parameters of this compound (60 mg dose)
| Parameter | Value | Conditions & Notes |
|---|---|---|
| Absorption & Food Effect | ||
Tₘₐₓ (Time to peak concentration) |
1–3 hours [1] [3] | Delayed to 2.5 hrs under fed conditions [1]. |
Cₘₐₓ (Peak Concentration) |
533 ng/mL (Fasted); 1198 ng/mL (Fed) [1] | Bioavailability increases 2- to 3-fold with food [3]. |
| Distribution | ||
| Protein Binding | >99% [1] | Highly bound to serum proteins. |
Apparent Volume of Distribution (V₂/F) |
448 L (from popPK model: 34.3 L for V2/F) [1] [4] | Large volume indicates extensive tissue distribution. |
| Metabolism | ||
| Primary Metabolites | 4-Hydroxythis compound, 4'-Hydroxythis compound [1] | Formed via CYP3A4, CYP2C9, and CYP2C19 [1]. |
| Elimination | ||
Half-life (t₁/₂) |
~26 hours [1] [3] | Supports once-daily dosing. |
| Time to Steady State | ~7 days [3] | After repeated dosing. |
Clearance (CL/F) |
9.16 L/h [1] [4] | Population PK model estimate. |
| Route of Excretion | Feces (~75%), Urine (~7%) [1] | <0.2% excreted unchanged in urine [1]. |
Understanding the experimental methodologies is crucial for evaluating the data.
This compound is indicated for treating moderate to severe dyspareunia and vaginal dryness, symptoms of vulvar and vaginal atrophy due to menopause [1] [5]. It represents a first-line, non-estrogen, oral therapeutic option [6] [3].
Table 3: Summary of Clinical Trial Outcomes
| Study Parameter | This compound 60 mg (vs. Placebo) | Clinical Trial Context |
|---|---|---|
| Vaginal Cytology | ||
| Parabasal Cells | ↓ 37.5% (meta-analysis) [3] | Significant improvement in maturation index. |
| Superficial Cells | ↑ 9.2% (meta-analysis) [3] | Significant improvement in maturation index. |
| Vaginal pH | ↓ 0.89 (meta-analysis) [3] | Shift towards a healthier, more acidic environment. |
| Dyspareunia (Likert Scale) | ↓ 0.37 (meta-analysis) [3] | Significant reduction in pain during intercourse. |
| Patient Response | ~75% of women showed improvement [3] | Based on a combined analysis of phase III trials. |
This compound is recognized in the scientific literature as a third-generation SERM, approved by the FDA for clinical use [1] [2]. However, the specific binding affinities for the two estrogen receptor subtypes are not provided in the search results.
To clearly show the type of data that is typically available for other compounds, the table below summarizes the relative binding affinities of several well-characterized estrogenic ligands for ERα and ERβ, as found in one of the search results [3]. Please note that this compound is not included in this dataset.
Table: Sample Binding Affinity Data for Selected Estrogen Receptor Ligands
| Compound | Structure | Binding Affinity for ERα (Ki, nM) | Binding Affinity for ERβ (Ki, nM) |
|---|---|---|---|
| Estradiol | 0.115 (0.04–0.24) | 0.15 (0.10–2.08) | |
| Estrone | 0.445 (0.3–1.01) | 1.75 (0.35–9.24) | |
| Genistein | 2.6–126 | 0.3–12.8 | |
| LY500307 (a selective ERβ agonist) | 2.68 | 0.19 |
Source: Data adapted from PMC7645238 [3]. Ranges are provided where available. Structures are sourced from PubChem.
Although specific data for this compound was not found, the search results describe established methodologies for quantifying ligand-receptor interactions. The following workflow outlines the key steps for a radiometric competitive binding assay, a standard technique for determining binding affinity (Ki or IC50) [4] [5].
Experimental workflow for determining binding affinity via competitive radiometric assay.
The core principle is to measure the ability of the unlabeled test compound (e.g., this compound) to compete with a known, radioactively labeled ligand (like [³H]-17β-Estradiol) for binding to the receptor's ligand-binding domain (LBD) [4] [5].
Finding precise biochemical data for specific pharmaceuticals can sometimes require looking beyond general review articles. Here are targeted suggestions for your research:
The table below outlines the core elements of a robust preclinical study design, which would be applicable for evaluating a compound like ospemifene.
| Study Element | Typical Considerations | Potential Application to this compound |
|---|---|---|
| Animal Model Selection | Choice is driven by physiological similarities, disease representation, and ethical aspects [1]. | Likely use of ovariectomized (OVX) rodents to model postmenopausal atrophic conditions. |
| Study Groups & Dosing | Includes vehicle control, multiple dose levels, and comparison to standard-of-care treatment. | Groups would include placebo, several this compound doses, and an active comparator (e.g., systemic estrogen). |
| Key Endpoints | Efficacy (disease-specific markers), Safety (toxicology, histopathology), and PK/PD (drug exposure, mechanism) [2]. | Efficacy: Vaginal cytology, epithelial thickness. Safety: Uterine weight (assess hypertrophy), mammary gland, liver. PK/PD: Blood levels, receptor binding. |
| Tumorigenicity Assessment | Critical for long-term therapies; uses immunodeficient rodents (e.g., NOG mice) to assess risk of tumor formation from treatment [2]. | A dedicated study to evaluate potential for stimulating growth in estrogen-sensitive tissues. |
A comprehensive preclinical program involves multiple interconnected stages. The diagram below visualizes the logical sequence of these key activities.
Diagram Overview: This flowchart outlines the sequential stages of a preclinical in vivo study, from initial model selection to final data analysis.
Since direct information on this compound is not available in the public search results, you may need to consult more specialized sources:
The table below summarizes the key molecular and cellular effects of ospemifene on the vaginal epithelium:
| Aspect | Mechanism & Effect |
|---|---|
| Core Action | Selective Estrogen Receptor Modulator (SERM); acts as an agonist on vaginal epithelium [1] [2] |
| Receptor Binding | Binds to both ERα and ERβ, with a slightly greater affinity for ERα [1] [3] |
| Key Molecular Outcome | Induces conformational change in estrogen receptor, leading to recruitment of tissue-specific coactivators and activation of estrogen-responsive genes [4] |
| Primary Cellular Effects | Increases epithelial thickness, proliferation index (Ki67), and glycogen content [5] [2] |
| Tissue-Level Outcomes | Improves vaginal maturation index (increases superficial cells), decreases vaginal pH, and relieves dyspareunia [1] [4] [2] |
This tissue-specific action is due to the unique conformational change this compound induces upon binding the estrogen receptor, leading to the recruitment of a specific set of coactivators present in vaginal tissue, thereby initiating an estrogen-agonist response [1] [4]. In contrast, it has minimal or antagonistic effects on other tissues like the breast [1] [6].
Evidence for this compound's effects comes from both preclinical models and clinical trials in postmenopausal women, with key quantitative findings summarized below.
Table 1: Structural and Physiological Changes in Human Vaginal Tissue Data from clinical studies of postmenopausal women with VVA taking 60 mg this compound daily [5] [1] [4].
| Parameter | Measured Outcome | Significance / Method |
|---|---|---|
| Epithelium Thickness | Significantly increased | Measured via histology on biopsy; indicates reversal of atrophy [5] |
| Proliferation Index | Significantly increased | Measured via immunohistochemistry for Ki67 expression [5] |
| Glycogen Content | Significantly increased | Evaluated by Periodic Acid-Schiff (PAS) staining [5] |
| Vaginal Maturation Index | ↑ Superficial cells (by approx. 10.8%); ↓ Parabasal cells (by approx. 30.1%) | Cytologic evaluation of vaginal smears [1] [4] |
| Vaginal pH | Decreased by approx. 0.89 units | Restoration of acidic environment [1] [2] |
| Symptom Improvement | Significant relief of dyspareunia and vaginal dryness | Patient-reported outcomes on standardized scales [1] [4] |
Table 2: Connective Tissue Changes in the Vaginal Stroma Data from a comparative study of vulvar and vaginal biopsies from women taking this compound [5].
| Parameter | Finding in this compound Group vs. Control | Measurement Method |
|---|---|---|
| Total Collagen Content | Increased | Hydroxyproline assay |
| Collagen Fiber Ratio (Type I/III) | Increased (vaginal level only) | Sirius red staining |
To evaluate the effects of this compound on vaginal tissue, researchers use standardized experimental models and methodologies.
The ovariectomized (OVX) rat is a standard model for postmenopausal VVA [2].
Human studies involve postmenopausal women with confirmed VVA.
The following diagram illustrates the primary molecular pathway of this compound in a vaginal epithelial cell.
This compound's molecular pathway activates key genes for vaginal epithelial health.
This compound is a first-in-class oral SERM that effectively targets the underlying pathology of VVA by acting as an estrogen agonist specifically in the vaginal epithelium. Its mechanism, proven in both animal and human studies, involves promoting epithelial proliferation, increasing glycogen storage, and restoring a healthy stromal collagen network, ultimately leading to symptomatic relief for postmenopausal women.
Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as estrogen receptor agonists in some tissues and antagonists in others [1]. This tissue-specificity is the cornerstone of ospemifene's therapeutic application.
The molecular mechanisms behind this selectivity are complex and involve several key factors [1] [2]:
The diagram below illustrates how these elements interact to produce tissue-specific effects.
Diagram of the core mechanism by which a SERM like this compound produces tissue-specific effects through differential coregulator recruitment.
Based on the established SERM paradigm and the known clinical use of this compound, the table below summarizes its intended effects. It is crucial to note that this table is inferred from the general behavior of SERMs and the clinical indication of this compound for treating vulvovaginal atrophy [2]. A comprehensive whitepaper would require direct experimental data for this compound specifically.
| Tissue / Organ | Desired Effect (Agonist/Antagonist) | Biological / Clinical Outcome |
|---|---|---|
| Vaginal Epithelium | Estrogen Agonist | Relief of symptoms of vulvovaginal atrophy (dyspareunia, dryness). |
| Breast Tissue | Estrogen Antagonist | No stimulation of breast epithelial cell proliferation; desirable for breast safety. |
| Endometrium | Minimal / Neutral | Ideally, no proliferative effect on the uterine lining, distinguishing it from unopposed estrogen. |
| Bone | Estrogen Agonist | Maintenance of bone mineral density, reducing the risk of osteoporosis. |
| Cardiovascular System | Mixed/Complex | The effects are complex and tissue-specific within the system (e.g., blood vessels vs. liver). |
| Brain | Estrogen Agonist | Potential positive effects on cognitive function and mood. |
To establish a tissue-specific profile for a compound like this compound, researchers use a multi-faceted experimental approach. The following methodologies, gleaned from the search results, are central to this process [3] [4].
1. In Vivo Uterotrophic Assay & Gene Expression Profiling This is a classic and required experiment for evaluating estrogenic activity.
2. In Vitro Cell-Based Gene Reporter and Coregulator Assays These assays help decipher the molecular mechanism of action.
3. Preclinical Safety & Efficacy Studies These IND-enabling studies are critical for regulatory approval [4].
The experimental workflow integrating these methods is summarized below.
A generalized workflow for the experimental profiling of a SERM's tissue-specific effects, from in vitro screening to preclinical safety.
The following table outlines the general characteristics of the CYP enzymes you are interested in, based on the search results. Please note that this is generic information about the enzymes, not their confirmed activity with ospemifene [1] [2] [3].
| CYP Enzyme | Relative Abundance & Role | Example Marker Reaction | Selective Inhibitor (in vitro) |
|---|---|---|---|
| CYP3A4 | Most abundant hepatic CYP; metabolizes 30-50% of clinically used drugs [4]. | Midazolam 1'-hydroxylation; Testosterone 6β-hydroxylation [3]. | Ketoconazole, Troleandomycin, Azamulin [3]. |
| CYP2C9 | Accounts for ~20% of hepatic P450 content; major contributor to metabolism of ~15% of P450-metabolized drugs [2]. | Diclofenac 4'-hydroxylation; S-warfarin 7-hydroxylation [3]. | Sulfaphenazole [1] [2] [3]. |
| CYP2C19 | Highly polymorphic enzyme; significant inter-individual variability in activity [5]. | S-Mephenytoin 4'-hydroxylation [3]. | N-3-benzyl-nirvanol, Ticlopidine [3]. |
"Reaction phenotyping" refers to the set of experiments used to identify the specific enzymes responsible for metabolizing a drug candidate. The following workflow and descriptions detail the standard methodologies used in the industry, as reflected in the search results [1] [6] [3].
Experimental workflow for identifying drug-metabolizing CYP enzymes.
The key phases of this workflow include:
Incubation with Recombinant Enzymes (rCYPs)
Chemical Inhibition in Human Liver Microsomes (HLM)
Correlation Analysis
Enzyme Kinetics
Ospemifene is an oral selective estrogen receptor modulator (SERM), specifically classified as an estrogen receptor agonist/antagonist [1]. It belongs to the triphenylethylene class, sharing a chemical class with tamoxifen and toremifene, but distinguishes itself through its strong estrogen agonist effect on vaginal epithelium [1]. Unlike other SERMs such as raloxifene which show minimal vaginal activity, this compound acts as a nearly full estrogen agonist in the vulvovaginal tissue while demonstrating minimal uterine stimulation [1]. This tissue selectivity makes it particularly suited for treating VVA symptoms without the risks associated with systemic estrogen therapy.
The drug is approved for the treatment of moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness associated with postmenopausal VVA [2] [1]. Its mechanism involves binding to estrogen receptors in the vulvovaginal squamous epithelium, activating estrogenic pathways that reverse atrophic changes [3]. This action results in increased superficial cell layers, decreased parabasal cells, restoration of acidic vaginal pH, and improved vaginal moisture [2] [1].
Clinical development of this compound aimed to demonstrate its efficacy and safety through multiple phase 2 and 3 trials. The primary objectives included:
Table 1: Primary and Secondary Endpoints in this compound Phase 3 Trials
| Endpoint Category | Specific Measures | Assessment Method | Timing |
|---|---|---|---|
| Co-primary Efficacy Endpoints | Percentage of vaginal parabasal cells | Vaginal smear cytology | Week 12 |
| Percentage of vaginal superficial cells | Vaginal smear cytology | Week 12 | |
| Vaginal pH | pH indicator strip | Week 12 | |
| Severity of most bothersome symptom (vaginal dryness/dyspareunia) | Patient self-assessment questionnaire | Week 12 | |
| Secondary Endpoints | Maturation value | Calculated index: (S×1) + (I×0.5) + (P×0) | Weeks 4, 8, 12 |
| Dyspareunia severity | Patient self-assessment questionnaire | Weeks 4, 8, 12 | |
| Female Sexual Function Index (FSFI) | Validated questionnaire | Week 12 | |
| Patient global satisfaction | Satisfaction rating | Week 12 | |
| Response rate (≥10 point improvement in MV + ≥0.5 pH reduction) | Composite endpoint | Week 12 |
Phase 3 trials employed rigorous inclusion and exclusion criteria to ensure appropriate patient selection [2] [4]:
Inclusion Criteria:
Exclusion Criteria:
Trials followed a 12-week, multicenter, double-blind, placebo-controlled, randomized design [2] [4]. The 2019 phase 3 trial randomized 631 women (316 to this compound 60 mg, 315 to placebo) across 68 US sites [2]. Randomization was stratified by vaginal dryness severity (moderate vs. severe) and uterine status (limited to 60% without uterus in each group) [2]. Computer-generated randomization schedules were prepared by an independent statistician before study initiation [2]. Participants were provided with non-hormonal, water-based lubricants for use as needed during sexual activity, with use recorded in daily diaries [2].
Vaginal Cytology: Smears were obtained from the middle third of the lateral vaginal wall. Proportions of parabasal, intermediate, and superficial cells were determined at a central laboratory [2]. The maturation value (MV) was calculated using the formula: MV = (S × 1) + (I × 0.5) + (P × 0), where S, I, and P represent percentages of superficial, intermediate, and parabasal cells, respectively [2].
Vaginal pH Measurement: pH indicator strips were pressed directly against the vaginal wall to obtain measurements [2].
Symptom Assessment: Patients completed validated self-assessment questionnaires rating symptom severity on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) for vaginal dryness, dyspareunia, and other VVA symptoms [2]. The most bothersome symptom approach was used as recommended by regulatory authorities [2].
Sexual Function: The Female Sexual Function Index (FSFI) was employed to assess multiple domains of sexual health [2].
Comprehensive safety assessments included [2] [1]:
Table 2: Efficacy Outcomes from Phase 3 Clinical Trials (12 Weeks)
| Parameter | This compound 60 mg | Placebo | P-value | Study Reference |
|---|---|---|---|---|
| Parabasal Cells (% change) | Significant decrease | Minimal change | <0.0001 | [2] [4] |
| Superficial Cells (% change) | Significant increase | Minimal change | <0.0001 | [2] [4] |
| Vaginal pH (reduction) | Significant decrease | Minimal change | <0.0001 | [2] [4] |
| Vaginal Dryness Severity | Significant improvement | Minimal improvement | <0.0001 | [2] [4] |
| Dyspareunia Severity | Significant improvement | Minimal improvement | <0.001 | [2] [4] |
| Maturation Value | Significant improvement | Minimal improvement | <0.0001 | [2] [4] |
| Female Sexual Function Index | Significant improvement | Minimal improvement | <0.05 | [2] |
| Responder Rate | 31.5% | 6.0% | <0.0001 | [2] |
| Patient Satisfaction | 49.2% | 33.8% | 0.0007 | [2] |
The 2019 phase 3 trial demonstrated statistically significant improvements in all four co-primary endpoints at week 12 [2] [4]. Significant between-group differences were observed as early as week 4, indicating relatively rapid onset of action [2]. These efficacy results were consistent across multiple trials and maintained throughout the 12-week treatment period [2] [4] [5].
Long-term studies evaluated this compound safety and efficacy for up to 52 weeks [1] [3]. A systematic review and network meta-analysis of 44 controlled trials (N=12,637 participants) confirmed that this compound maintained efficacy comparable to other active VVA treatments including local estrogen therapies [3]. Endometrial safety was particularly scrutinized, with studies showing endometrial thickness remained below the clinical threshold of 4mm (ranging 2.5-3.2mm after treatment vs. 2.1-2.3mm at baseline) [3]. No cases of endometrial hyperplasia or carcinoma were reported in clinical trials up to 52 weeks [1] [3].
Pooled analysis of five randomized controlled trials (N=2,166) showed hot flush incidence of 8.5% with this compound versus 3.2% with placebo (P<0.0001) [6] [7]. These vasomotor symptoms were most frequent during the initial 4 weeks of treatment and decreased thereafter [6] [7]. Logistic regression identified prior hormone therapy use within 6 months before study start, longer treatment duration, and more frequent hot flush days at baseline as factors associated with increased hot flush incidence [6]. Importantly, in women already experiencing moderate to severe vasomotor symptoms, this compound did not worsen their frequency or severity [6] [7].
This compound demonstrated a generally favorable safety profile in clinical trials [1] [3]:
The network meta-analysis comparing this compound with other VVA therapies found no statistically significant differences in most safety endpoints, including serious TEAEs, discontinuation due to adverse events, headaches, or urinary tract infections [3].
This compound's unique tissue selectivity stems from its differential action on estrogen receptors in various tissues. As illustrated above, it functions as a strong estrogen receptor agonist in vaginal epithelium, activating genes responsible for epithelial proliferation and maturation [1]. This leads to restoration of normal vaginal architecture and physiology, ultimately improving VVA symptoms. Preclinical studies in ovariectomized rat models demonstrated that this compound significantly increased vaginal epithelial height and weight with efficacy comparable to ethinyl estradiol, confirming its potent estrogenic effects in vaginal tissue [1].
This compound represents a significant advancement in VVA treatment as the first oral non-hormonal alternative to estrogen-based products for dyspareunia [1]. The compiled clinical trial protocols and data support its efficacy, safety, and tolerability for treating moderate to severe symptoms of VVA. The drug's tissue-specific action provides the therapeutic benefits of estrogen on vulvovaginal tissue without systemic estrogenic effects [1] [3].
For researchers and drug development professionals, these application notes provide comprehensive methodological frameworks for:
The successful development of this compound demonstrates the potential of tissue-selective estrogen receptor modulators for addressing unmet needs in menopausal health, particularly for women who cannot or prefer not to use estrogen-based therapies [1].
Ospemifene is an oral selective estrogen receptor modulator (SERM) with a unique tissue-specific profile that distinguishes it from both traditional estrogen therapies and other SERMs. Approved by the FDA in 2013, it represents the first oral non-estrogen therapy specifically indicated for moderate to severe dyspareunia and moderate to severe vaginal dryness, both symptoms of vulvar and vaginal atrophy (VVA) due to menopause [1]. This compound's molecular structure enables it to function as an estrogen agonist in certain tissues while acting as an antagonist in others, creating its distinctive therapeutic profile. In the vaginal epithelium, it exerts estrogen-like effects that reverse the atrophic changes associated with estrogen deficiency following menopause.
The drug's mechanism involves binding to estrogen receptors in vaginal tissue, leading to cellular proliferation and maturation. This activity results in measurable histological changes including a significant increase in superficial cells and a corresponding decrease in parabasal cells in vaginal smears, along with restoration of normal vaginal pH through acidification [1]. These physiological changes correlate directly with symptom improvement in dyspareunia and vaginal dryness. Unlike systemic estrogen therapies, this compound demonstrates minimal estrogenic effects on endometrial and breast tissues at therapeutic doses, though long-term endometrial safety monitoring remains necessary due to its mixed agonist/antagonist profile [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Drug Class | Selective Estrogen Receptor Modulator (SERM) |
| Approval Date | February 26, 2013 (FDA) [2] |
| Indications | Moderate to severe dyspareunia; Moderate to severe vaginal dryness (symptoms of VVA due to menopause) |
| Mechanism of Action | Tissue-selective estrogen agonist/antagonist; Estrogen agonist in vaginal epithelium |
| Dosage Form | Oral tablet |
| Recommended Dose | 60 mg once daily with food [1] |
The efficacy of this compound for treating moderate to severe dyspareunia was established in multiple Phase 3 randomized, double-blind, placebo-controlled trials involving postmenopausal women. These studies enrolled participants who identified dyspareunia as their most bothersome symptom and confirmed VVA through objective measures (≤5% superficial cells on vaginal smear and vaginal pH >5.0) [1]. The primary efficacy endpoint across these trials was the change from baseline to Week 12 in the severity of dyspareunia, measured using a validated 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
In one pivotal study, women receiving this compound 60 mg daily demonstrated statistically significant improvement in dyspareunia symptoms compared to placebo at Week 12 (p=0.0012) [1]. The reduction in dyspareunia severity score was clinically meaningful, with a significant separation from placebo observed as early as Week 4 (secondary endpoint). This improvement correlates with the observed histological changes in vaginal epithelium, confirming the drug's physiological effect on vaginal tissue health.
This compound has also demonstrated significant efficacy for moderate to severe vaginal dryness, another troubling symptom of VVA. In a Phase 3 clinical trial involving 631 postmenopausal women with moderate to severe vaginal dryness as their most bothersome symptom, this compound 60 mg provided statistically significant improvement in vaginal dryness symptoms at Week 12 compared to placebo (-1.29 vs. -0.91; p<0.0001) [1]. This study utilized the same validated 4-point severity scale and included patients with confirmed VVA through objective parameters.
Improvement in vaginal dryness symptoms demonstrated a time-dependent response, with increasing numbers of patients reporting clinically meaningful improvements from Week 4 (secondary endpoint) through Week 12 (primary endpoint). Patient-reported outcomes revealed that a 2-point improvement (e.g., from severe to mild or from moderate to none) was achievable for many women receiving this compound therapy [1].
Table 2: Efficacy Outcomes from Phase 3 Clinical Trials at Week 12
| Endpoint | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Increase in Superficial Cells (%) | 11.6 (vs. 1.6 placebo) | 13.3 (vs. 3.6 placebo) | 9.5 (vs. 1.8 placebo) |
| Decrease in Parabasal Cells (%) | -27.4 (vs. -2.3 placebo) | -34.6 (vs. -4.2 placebo) | -27.4 (vs. -3.4 placebo) |
| Vaginal Dryness Severity Score Change | -1.29 (vs. -0.91 placebo; p<0.0001) | N/A | N/A |
| Dyspareunia Severity Score Change | Significant improvement (p=0.0012) | Significant improvement (p<0.0001) | N/A |
The therapeutic effects of this compound are supported by consistent, objectively measurable changes in vaginal cytology and physiology. Across all clinical trials, this compound-treated patients demonstrated statistically significant improvements (p<0.0001) in all three co-primary endpoints: increases in superficial cells, decreases in parabasal cells, and reduction in vaginal pH [1]. These parameters serve as important biomarkers of VVA reversal and provide objective confirmation of the drug's tissue-specific estrogenic activity in the vaginal epithelium.
The transformation of vaginal cytology reflects the maturation of vaginal tissue under this compound's influence. The increase in superficial cells indicates improved epithelial maturation, while the decrease in parabasal cells (immature cells predominant in estrogen-deficient states) demonstrates a reversal of atrophic changes. The reduction in vaginal pH to the normal acidic range (typically below 4.5) restores the protective vaginal environment, reducing susceptibility to infections and further improving tissue integrity [1].
This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in severity. According to pooled clinical trial data, the most common adverse reactions (>1%) include hot flush (7.5%), vaginal discharge (3.8%), muscle spasms (3.2%), hyperhidrosis (2.4%), headache (2.4%), vaginal hemorrhage (1.9%), and night sweats (1.6%) [1]. The incidence of hot flashes, while higher than placebo, remains substantially lower than that observed with other SERMs like tamoxifen. These events typically occur early in treatment and often diminish with continued therapy.
The occurrence of genitourinary side effects, particularly vaginal discharge, reflects the estrogen-like effects on vaginal tissue and correlates with the drug's intended therapeutic action. In clinical practice, patients should be counseled about these potential side effects to ensure appropriate expectations and adherence to therapy. The incidence of serious adverse events with this compound is low, with no significant difference compared to placebo in clinical trials.
This compound carries a Boxed Warning regarding two primary safety concerns: endometrial cancer and cardiovascular disorders. As an estrogen agonist in the endometrium, this compound may stimulate endometrial growth and potentially increase the risk of endometrial cancer in women with an intact uterus [1]. Clinical trials demonstrated an incidence rate of endometrial hyperplasia of 1.6% with this compound 60 mg compared to 0% with placebo. Appropriate diagnostic measures, including endometrial sampling, should be undertaken for postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.
Regarding cardiovascular risks, the Boxed Warning notes that estrogen therapy has an associated increased risk of stroke and deep vein thrombosis. For this compound 60 mg, clinical trials reported cerebral thromboembolic and hemorrhagic stroke incidence rates of 1.13 and 3.39 per thousand women-years, respectively, compared to 3.15 and 0 per thousand women-years with placebo [1]. For deep vein thrombosis, the incidence rate was 2.26 per thousand women-years (2 reported cases) versus 3.15 per thousand women-years (1 reported case) with placebo.
This compound is contraindicated in several patient populations, including those with undiagnosed abnormal genital bleeding; known or suspected estrogen-dependent neoplasia; active or history of deep vein thrombosis or pulmonary embolism; active or history of arterial thromboembolic disease; known hypersensitivity to this compound or any of its ingredients; and women who are or may become pregnant [1].
This compound metabolism involves multiple cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, creating potential for clinically significant drug interactions. Concomitant use of this compound with strong CYP inhibitors such as ketoconazole or fluconazole may increase this compound plasma concentrations and the risk of adverse reactions [1]. Conversely, strong CYP inducers like rifampin decrease serum concentrations of this compound and may reduce its efficacy.
Additionally, this compound is highly protein-bound (>99%), primarily to albumin. Concurrent administration with other highly protein-bound drugs may potentially displace this compound from binding sites, increasing free fraction concentrations, though the clinical significance of this interaction remains uncertain. Concomitant use of other estrogen or estrogen agonist/antagonist therapies is not recommended due to the potential for additive effects and increased risk of adverse events [1].
This compound occupies a unique position in the VVA treatment landscape as the only oral non-estrogen therapy specifically approved for dyspareunia. When compared to local vaginal therapies, this compound offers the advantage of systemic administration without the need for vaginal application, which may enhance adherence for some patients. However, it carries different safety considerations compared to local estrogen products, which have minimal systemic absorption.
In comparison to other SERMs, this compound demonstrates a distinctive tissue selectivity profile specifically optimized for VVA symptoms without the undesirable estrogenic effects in other tissues that limit other agents. The drug's development represents a targeted approach to addressing the specific needs of postmenopausal women experiencing sexual dysfunction due to VVA, filling an important gap between local estrogen therapies and systemic hormone replacement.
The clinical development program for this compound provides valuable insights for drug development professionals working on SERMs or therapies for menopausal symptoms. The program successfully utilized objectively measurable endpoints (vaginal cytology, pH) alongside patient-reported outcomes (symptom severity) to comprehensively demonstrate efficacy [1]. This dual approach provided both subjective validation of symptom improvement and objective confirmation of physiological changes, creating a robust efficacy package for regulatory review.
The development program also highlights the importance of appropriate patient stratification in clinical trial design. By enrolling women with confirmed VVA through both subjective (most bothersome symptom) and objective (≤5% superficial cells, vaginal pH >5.0) criteria, the trials ensured a population with clinically significant VVA most likely to demonstrate response to therapy [1]. This methodological approach contributed to the consistent, statistically significant results observed across multiple trials.
Purpose: To evaluate the tissue-selective estrogenic and anti-estrogenic activity of this compound across different cell types relevant to its therapeutic and safety profile.
Methodology:
Controls:
Data Analysis: Calculate EC50 values for agonistic activity and IC50 values for antagonistic activity. Determine relative potency compared to estradiol for vaginal cells versus endometrial and breast cells to establish tissue selectivity index [1].
Purpose: To evaluate the efficacy of this compound in reversing vaginal atrophy in a surgically-induced menopausal animal model.
Methodology:
Data Analysis: Compare vaginal maturation index, epithelial thickness, and uterine parameters between treatment groups using ANOVA with post-hoc testing. Establish dose-response relationship and therapeutic ratio relative to uterine effects [1].
The following diagram illustrates the molecular mechanism of action of this compound and its key effects on vaginal tissue:
Diagram 1: Molecular mechanism of this compound action in vaginal tissue. This compound binds to estrogen receptors, activating gene transcription that leads to histological improvements in vaginal epithelium, ultimately reducing dyspareunia.
Purpose: To evaluate the efficacy and safety of this compound in postmenopausal women with moderate to severe dyspareunia.
Methodology:
Statistical Analysis: ANCOVA model with treatment and stratum as factors and baseline value as covariate. Sample size calculation to provide 90% power to detect significant difference with alpha=0.05 [1].
Table 3: Key Parameters for VVA Assessment in Clinical Trials
| Parameter | Assessment Method | Frequency | Normal Range (Postmenopausal) | Therapeutic Target |
|---|---|---|---|---|
| Vaginal Maturation Value | Vaginal smear cytology | Baseline, Weeks 2, 6, 12 | <50 (atrophic) | >50 (mature) |
| Vaginal pH | pH indicator strip | Baseline, Weeks 2, 6, 12 | >5.0 (atrophic) | ≤4.5 (normal) |
| Dyspareunia Severity | 4-point scale (0-3) | Baseline, Weeks 4, 8, 12 | N/A | ≥1 point improvement |
| Endometrial Thickness | Transvaginal ultrasound | Baseline, Week 12 | <4 mm (inactive) | No significant increase |
This compound represents a significant advancement in the oral treatment of moderate to severe dyspareunia and vaginal dryness due to menopause. As a tissue-selective estrogen receptor modulator, it demonstrates targeted efficacy for VVA symptoms while minimizing systemic estrogenic effects. The comprehensive clinical development program has established a favorable benefit-risk profile, with consistent improvements in both patient-reported symptoms and objective measures of vaginal health.
For researchers and drug development professionals, this compound serves as a model for the development of tissue-selective hormonal therapies. Its mechanism of action, clinical efficacy profile, and safety considerations provide valuable insights for future SERM development programs. The experimental protocols outlined in this document offer standardized methodologies for evaluating potential new agents targeting VVA symptoms.
As the only oral non-estrogen therapy approved for dyspareunia, this compound fills an important therapeutic niche for postmenopausal women unable or unwilling to use local vaginal therapies. Continued research may further elucidate its potential applications and optimize its use in clinical practice.
Ospemifene is an oral, non-hormonal selective estrogen receptor modulator (SERM) approved for the treatment of moderate-to-severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause [1] [2]. Its long-term safety and efficacy have been evaluated in several extension studies, which are critical for understanding its profile in prolonged clinical use. These notes summarize the methodology and outcomes from studies administering this compound for up to 52 weeks, providing a framework for researchers designing long-term clinical trials.
Long-term studies demonstrate that this compound is generally well-tolerated. The data below summarize key safety metrics from pivotal trials.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in 52-Week Studies
| Safety Parameter | Hysterectomized Women (N=301) [3] [4] | Women with a Uterus (N=180) [5] | Notes |
|---|---|---|---|
| Most Common TEAE | Hot flushes (10%) | Hot flushes (Led to discontinuation in 1.6%) | Most events were mild to moderate in severity. |
| Discontinuation due to TEAEs | 2% (primarily due to hot flushes) | Low discontinuation rate reported. | - |
| Serious TEAEs | 1 case (Non-ST-elevation MI in patient with pre-existing cardiac disease). | Not reported in the abstract. | Considered possibly related to study medication. |
| Endometrial Safety | Not applicable (hysterectomized population). | No hyperplasia or carcinoma; >95% of biopsies were atrophic/inactive. | Endometrial thickness remained below 4 mm clinical threshold [5] [6]. |
| Other Key Findings | No VTE, fractures, breast cancers, or deaths. | No VTE or significant endometrial pathology. | - |
This compound consistently demonstrates efficacy in improving the signs and symptoms of VVA over 52 weeks.
Table 2: Efficacy Endpoints in 52-Week Studies
| Efficacy Endpoint | Baseline to 52-Week Change | Clinical Significance |
|---|---|---|
| Vaginal Maturation Index | ↓ Parabasal cells; ↑ Superficial cells [2]. | Indicates restoration of a healthier, more mature vaginal epithelium. |
| Vaginal pH | Decrease by approximately 0.89 units [2]. | Shifts the vaginal environment to a more acidic, pre-menopausal state. |
| Symptom of Dyspareunia | Significant reduction in severity [3] [2]. | Leads to meaningful improvement in pain during intercourse and quality of life. |
| Vaginal Dryness | Significant improvement compared to placebo [1] [7]. | Addresses a primary symptom of VVA. |
This section outlines the core methodological elements from the long-term extension studies.
The following workflow diagrams the structure of this long-term safety study.
This compound's tissue-selective activity is driven by its unique interaction with estrogen receptors.
Table 1: Effects of Ospemifene on Vaginal Maturation Index (VMI) and pH in 12-Week Trials
| Study Design & Dose | Superficial Cells (% Change) | Parabasal Cells (% Change) | Vaginal pH (Change) | Key Symptom Improvement | Citation |
|---|---|---|---|---|---|
| 60 mg vs. Placebo [1] | Significantly increased (p<0.0001) | Significantly decreased (p<0.0001) | Significantly decreased (p<0.0001) | Dyspareunia (p=0.0001) | [1] |
| 30 mg & 60 mg vs. Placebo [1] | 30 mg: +7.8% 60 mg: +10.8% (Placebo: +2.2%; p<0.001) | Not specified | 30 mg: -0.67 60 mg: -1.01 (Placebo: -0.10; p<0.001) | Vaginal Dryness (p=0.04) | [1] | | 60 mg vs. Placebo [1] | Significantly increased (p<0.0001) | Significantly decreased (p<0.0001) | Significantly decreased (p<0.0001) | Vaginal Dryness & Dyspareunia (p<0.001) | [1] |
Table 2: Long-Term (52-Week) Safety and Efficacy Profile
| Parameter | Findings at 52 Weeks | Significance |
|---|---|---|
| Vaginal Maturation Index | Significant improvement maintained at 12, 26, and 52 weeks [2] | p < 0.0001 vs. placebo |
| Vaginal pH | Significant decrease maintained at 12, 26, and 52 weeks [2] | p < 0.0001 vs. placebo |
| Endometrial Safety | Endometrial thickness ranged 2.5–3.2 mm (baseline: 2.1–2.3 mm), below the 4 mm clinical risk threshold [1] | Favorable safety profile |
For researchers aiming to replicate these clinical findings, here are the core methodologies for assessing VMI and vaginal pH.
The VMI is a cytological assessment of the cellular composition of the vaginal epithelium, which matures in response to estrogenic activity [3].
1. Sample Collection
2. Staining and Cytological Examination
MV = (0.0 × % Parabasal) + (0.5 × % Intermediate) + (1.0 × % Superficial).3. Data Interpretation
The following diagram illustrates this workflow:
A decrease in vaginal pH reflects the restoration of a healthy, pre-menopausal acidic environment, partly due to glycogen production in matured epithelial cells supporting lactobacilli growth [3].
1. Measurement Procedure
2. Data Interpretation
This compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist on vaginal tissue [4] [3]. It binds to estrogen receptors in the vaginal epithelium, promoting:
This tissue-specific action makes it a valuable non-hormonal alternative, especially for women with contraindications to estrogen therapy, such as breast cancer survivors [1].
For a drug in development, a standard interaction assessment strategy involves a combination of in vitro and clinical studies. The following workflow outlines this multi-step process.
You can apply the following established methodologies to assess this compound's interaction potential.
The goal is to determine if this compound inhibits key CYP enzymes and to identify which enzymes metabolize it [1].
A clinical study validates the findings from in vitro assays. A "cocktail" study design efficiently assesses multiple CYP pathways simultaneously [3].
The FDA provides tables of index substrates and inhibitors to standardize DDI study design [1]. The following tables are essential references for classifying interaction risks.
Table 1: Clinical Index Substrates for CYP Enzymes [1]
| Enzyme | Sensitive Index Substrates | Clinical Impact of Inhibition |
|---|---|---|
| CYP1A2 | Caffeine, Tizanidine | ≥ 5-fold increase in AUC |
| CYP2C9 | Tolbutamide, S-Warfarin (moderately sensitive) | ≥ 2- to <5-fold increase in AUC |
| CYP2C19 | Lansoprazole, Omeprazole | ≥ 2- to <5-fold increase in AUC |
| CYP2D6 | Desipramine, Dextromethorphan, Nebivolol | ≥ 5-fold increase in AUC |
| CYP3A4 | Midazolam, Triazolam | ≥ 5-fold increase in AUC |
Table 2: Clinical Index Inhibitors for CYP Enzymes [1]
| Enzyme | Strong Inhibitors | Moderate Inhibitors |
|---|---|---|
| CYP1A2 | Fluvoxamine | - |
| CYP2C9 | - | Fluconazole |
| CYP2C19 | Fluvoxamine | - |
| CYP2D6 | Fluoxetine, Paroxetine | Mirabegron |
| CYP3A4 | Clarithromycin, Itraconazole | Erythromycin, Verapamil, Fluconazole |
Understanding the mechanism of inhibition is crucial for clinical management, as it affects whether separating administration times can mitigate the interaction [4].
The following table summarizes the single-dose and steady-state pharmacokinetic parameters of this compound (60 mg dose) in postmenopausal women, as reported in a Phase 1 study [1].
| Parameter | Single-Dose (Geometric Mean) | Steady-State (Mean) | Notes |
|---|---|---|---|
| Time to Max Concentration (t~max~) | 1.50 hours (median) | Information not specified | Rapidly absorbed after oral administration |
| Max Concentration (C~max~) | 612 ng/mL | Information not specified | |
| Elimination Half-Life (t~1/2~) | 24.5 hours | 29.1 hours | Minimal accumulation upon multiple dosing |
| Time to Reach Steady State | Not Applicable | By Day 7 | With once-daily dosing |
| Key Metabolites | 4-hydroxythis compound, 4'-hydroxythis compound | 4-hydroxythis compound, 4'-hydroxythis compound | Extensively metabolized |
| Primary Route of Elimination | Fecal (75% of administered dose over 240 hours) | Information not specified |
The pharmacokinetic data in the table above were characterized through two open-label Phase 1 studies in healthy postmenopausal women. Here is a detailed methodology [1]:
Study Design:
Bioanalytical Methods: Plasma concentrations of this compound and its metabolites were determined. The specific method for analyzing the radioactive tracer in the single-dose study was not detailed, while the multiple-dose study likely used a method like LC-MS/MS.
The following diagram illustrates the core mechanism of action of this compound as a Selective Estrogen Receptor Modulator (SERM) and its key pharmacokinetic profile.
What is the clinical evidence for once-daily dosing of this compound? The multiple-dose pharmacokinetic study confirmed that steady-state concentrations of this compound are reached by Day 7 of once-daily dosing, with minimal accumulation of the parent drug or its main metabolites. This supports a once-daily dosing regimen for clinical use [1].
How is this compound metabolized, and what are the primary metabolites? this compound undergoes extensive metabolism. The two primary metabolites identified in human plasma are 4-hydroxythis compound and 4'-hydroxythis compound [1]. The specific cytochrome P450 enzymes involved were not detailed in the provided study.
What are the key physicochemical properties of this compound? The study reported that this compound has high plasma protein binding and a high volume of distribution, suggesting extensive tissue distribution. It is also efficiently eliminated [1].
Since the search results lack specific troubleshooting content for this compound experiments, you may need to investigate further:
The table below summarizes the quantitative findings from a clinical study on the effects of food on this compound absorption after a single 60-mg oral dose.
| Meal Condition | Impact on AUC (0-72 h) | Impact on Cmax | Key Findings |
|---|---|---|---|
| High-Fat Breakfast (860 kcal) | 2.8-fold increase vs. fasted [1] | 3.6-fold increase vs. fasted [1] | Marked enhancement of extent of absorption [1] |
| Low-Fat Breakfast (300 kcal) | 1.9-fold increase vs. fasted [1] | 2.3-fold increase vs. fasted [1] | Significant bioavailability improvement; effect not linearly dependent on fat content [1] |
| Overnight Fast (Fasted State) | Baseline [1] | Baseline [1] | Inadequate blood levels and reduced effectiveness; high variability in absorption [1] |
The underlying mechanism for this food effect is linked to improved drug dissolution in the intestinal environment post-meal.
For professionals designing bioequivalence or food-effect studies, the following methodology is adapted from the pivotal clinical trial [1].
The table below summarizes key properties of this compound that are critical for experimental design.
| Property | Details/Value | Source / Significance |
|---|---|---|
| Chemical Formula | C₂₄H₂₃ClO₂ | [1] |
| Molecular Weight | 378.89 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 263.93 mM) | Soluble for stock solution preparation [2]. |
| Aqueous Solubility | Very low (inherently lipophilic compound) | Primary challenge for oral absorption [3] [4]. |
| Protein Binding | >99% | High potential for protein-binding displacement interactions [1] [5]. |
| Oral Bioavailability | Low (not formally quantified, but expected to be low) | Attributable to low aqueous solubility and lipophilicity [1]. |
The most well-documented method to overcome this compound's poor solubility and low bioavailability is co-administration with food.
| Administration Condition | Cmax (ng/mL) | AUC (0-inf) (ng•hr/mL) |
|---|---|---|
| Fasted | 533 | 4,165 |
| Fed | 1,198 | 7,521 |
This data shows that taking this compound with food more than doubles the maximum concentration (Cmax) and nearly doubles the overall exposure (AUC) [1].
This workflow outlines key steps and considerations for planning this compound experiments.
Q1: What is the best way to administer this compound orally to animals to ensure consistent absorption? A1: The most reliable method is to dose the animals in a fed state. Administer this compound during or immediately after (within 30 minutes) they consume a standardized meal. This practice takes advantage of the "food effect" to enhance and stabilize bioavailability [3] [4].
Q2: Are there any formulation strategies to improve this compound's solubility without relying on food? A2: While the search results do not detail specific formulation work, the identified challenge of low aqueous solubility is a classic problem in drug development. Researchers can explore advanced formulation techniques such as lipid-based delivery systems (e.g., SEDDS/SMEDDS), solid dispersions, complexation with cyclodextrins, or nanoparticle engineering to enhance solubilization independent of diet.
Q3: What are the critical drug interaction risks to control for in a study protocol? A3: The primary risks involve CYP450 enzyme modulators. Strictly avoid concomitant use of strong CYP3A4/CYP2C9 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin) [6] [5]. Additionally, due to its >99% protein binding, monitor for potential interactions with other highly protein-bound drugs [5].
The table below summarizes the incidence of Treatment-Emergent Adverse Events (TEAEs) from pooled clinical trial data, providing a baseline for safety monitoring in research settings [1] [2].
| Parameter | This compound 60 mg (N=1242) | Placebo (N=958) | Notes |
|---|---|---|---|
| Any TEAE | 67.6% | 54.1% | Majority were mild or moderate [2]. |
| Discontinuation due to TEAEs | 7.6% | 3.8% | Most common causes: hot flush, muscle spasms, headache, vaginal discharge [2]. |
| Serious AEs (SAEs) | 2.6% | 1.8% | Most were not considered related to treatment [2]. |
| Most Common TEAEs | |||
| Hot Flush | 8.5% | 3.3% | Most occurred within first 4-12 weeks; leading cause of discontinuation (2%) [1] [2]. |
| Urinary Tract Infection | 6.5% | 4.8% | [2] |
| Vaginal Discharge | Incidence not quantified | Incidence not quantified | Common, but often manageable [3] [4]. |
| Muscle Spasms | Incidence not quantified | Incidence not quantified | A leading cause of discontinuation [2]. |
| Key Safety Findings | |||
| Breast Cancer Incidence | Comparable to placebo (2.5% vs. 2.2%) | No increased risk observed [2]. | |
| Endometrial Hyperplasia/Cancer | No cases reported in 52-week studies | Despite warning, no cases in clinical trials up to 52 weeks [1] [2]. | |
| Venous Thromboembolism (VTE) | 0.3% | 0.1% | Includes deep vein thrombosis [2]. |
Q1: What are the most common this compound-related TEAEs, and when do they typically occur? The most common TEAE causally related to this compound is hot flush, occurring in approximately 8.5% to 10% of participants in clinical trials, compared to 3.3% in the placebo group [1] [2]. These vasomotor events, along with other common TEAEs like muscle spasms and headache, predominantly occur within the first 4 to 12 weeks of treatment [2]. This pattern suggests that subjects may develop tolerance, and supportive management during this initial period is crucial for maintaining adherence.
Q2: How should serious adverse events like potential cardiovascular or thrombotic events be managed? Although rare, this compound carries a warning for an increased risk of stroke, blood clots, and heart attacks [3] [4]. Protocols should include:
Q3: What is the recommended monitoring protocol for endometrial safety? this compound has estrogen-like effects on the uterine lining and carries a boxed warning for endometrial cancer [4]. Despite this, no cases of endometrial cancer or hyperplasia were reported in clinical trials up to 52 weeks [1] [2]. The recommended monitoring protocol is:
For researchers designing clinical trials, here are detailed methodologies for key safety assessments as implemented in pivotal this compound studies [1] [2].
Protocol 1: Core Safety Monitoring (Throughout Study) This protocol outlines the standard safety assessments conducted in this compound clinical trials.
Protocol 2: Long-Term & Organ-System Safety (Specific Timepoints) This protocol details the scheduled assessments for monitoring long-term risks in specific organ systems.
Local estrogen therapy is a well-established treatment for urogenital atrophy in postmenopausal women. The table below summarizes its key characteristics based on the available literature.
| Aspect | Description |
|---|---|
| Primary Indication | Relief of symptoms of urogenital atrophy (e.g., vaginal dryness, itching, burning, dyspareunia) [1]. |
| Efficacy Conclusion | All available low-dose local estrogen formulations are effective for relieving symptoms [1]. |
| Key Consideration | Therapy must be individualized to balance desired local effects with potential systemic effects [1]. |
The efficacy of local estrogen therapy is rooted in its action on Estrogen Receptor Alpha (ERα). The diagram below illustrates the core transcriptional pathway of ERα.
Selective Estrogen Receptor Modulators (SERMs) represent a class of nonsteroidal compounds that function as ligands for estrogen receptors (ERs) but with a unique ability to act as agonists or antagonists in different target tissues. This tissue-selective activity makes SERMs valuable therapeutic agents for various estrogen-related conditions while minimizing unwanted side effects. The clinical applications of SERMs span breast cancer treatment and prevention, osteoporosis management, and mitigation of postmenopausal symptoms, with each SERM exhibiting a distinct tissue selectivity profile based on its specific molecular interactions.
The pharmacological advantage of SERMs lies in their mixed agonism/antagonism profile that provides beneficial estrogenic actions in some tissues while blocking adverse effects in others. This profile results from multiple factors including differential ER subtype expression, ligand-dependent receptor conformational changes, and tissue-specific co-regulator protein expression. Since no class effect is associated with SERM function, each compound must be evaluated individually for its tissue-specific actions and therapeutic implications. This comprehensive comparison examines the tissue selectivity profiles of three clinically significant SERMs: ospemifene, raloxifene, and tamoxifen, providing experimental data and mechanistic insights relevant to researchers and drug development professionals.
The tissue-specific actions of SERMs arise from a complex interplay of molecular mechanisms that determine whether a SERM will function as an agonist or antagonist in a particular tissue. This specificity involves three primary factors: tissue-specific expression of ER subtypes (ERα and ERβ), differential expression of co-regulatory proteins (co-activators and co-repressors), and varying ER conformational changes induced by ligand binding [1]. Each SERM induces a unique receptor conformation that influences its interactions with coregulator proteins, ultimately determining its tissue-specific activity profile.
The relative expression of ERα and ERβ across tissues significantly influences SERM activity, as these receptor subtypes often exert opposing effects on cellular growth and differentiation. For instance, ERα generally mediates proliferative responses, while ERβ often exerts anti-proliferative effects [1]. Different tissues exhibit characteristic patterns of ER expression; hepatocytes and neural cells express high levels of ERα, while prostate, ovarian, and lung tissues predominantly express ERβ. Tissues like mammary gland, bone, uterus, and cardiovascular system express both subtypes at significant levels, allowing for complex regulatory interactions [1].
The diagram below illustrates the complex decision process that determines SERM tissue specificity:
The structural composition of estrogen receptors plays a crucial role in SERM specificity. ERα and ERβ contain several functional domains: an N-terminal domain (NTD), a DNA-binding domain (DBD), and a ligand-binding domain (LBD) [1]. The NTD contains the activation function-1 (AF1) domain that operates in a hormone-independent manner, while the LBD contains the AF2 domain whose function requires ligand binding [1]. SERM activity depends on the differential recruitment of co-regulator proteins to these activation domains, with over 300 regulatory proteins identified that can either enhance (co-activators) or suppress (co-repressors) transcriptional activity [1]. When a SERM binds to the ER, it induces a specific conformational change that particularly affects the positioning of helix 12 in the LBD, which in turn determines whether co-activators or co-repressors are preferentially recruited, thus governing the agonist versus antagonist activity of the SERM in that specific cellular context [1] [2].
Table 1: Comparative Tissue Selectivity Profiles of this compound, Raloxifene, and Tamoxifen
| Target Tissue | This compound | Raloxifene | Tamoxifen | Clinical Implications |
|---|---|---|---|---|
| Breast Tissue | Antagonist [3] | Antagonist [1] [4] | Antagonist [1] [3] | Breast cancer prevention and treatment |
| Uterine Endometrium | Mixed (Limited stimulation) [4] | Antagonist [4] | Agonist [1] [4] | Endometrial safety profile differentiation |
| Bone | Agonist [1] | Agonist [1] [4] | Partial Agonist [1] | Osteoporosis prevention and treatment |
| Liver/Lipids | Agonist (Positive effects) [1] | Agonist (Positive effects) [1] | Agonist (Positive effects) [1] | Cardiovascular risk modulation |
| Vaginal Epithelium | Agonist [4] | Not well characterized | Not well characterized | Treatment of vulvovaginal atrophy |
The tissue selectivity profiles of this compound, raloxifene, and tamoxifen demonstrate significant variations that inform their clinical applications. In breast tissue, all three SERMs function primarily as antagonists, making them valuable for prevention and treatment of ER-positive breast cancer [1] [3] [4]. This antagonistic activity results from the specific conformational changes induced by each SERM when bound to ER in mammary tissue, leading to recruitment of co-repressors that blunt estrogen-mediated proliferative signals.
In the uterine endometrium, these SERMs exhibit markedly different effects. Tamoxifen demonstrates significant agonist activity that stimulates endometrial proliferation, increasing the risk of endometrial hyperplasia and cancer [1] [4]. In contrast, raloxifene exhibits pure antagonistic properties in the uterus, showing no stimulatory effects and thus providing a superior safety profile for endometrial tissue [4]. This compound demonstrates a mixed profile with limited endometrial stimulation compared to tamoxifen, positioning it intermediate between the other two SERMs in terms of uterine safety [4].
Regarding bone tissue, all three SERMs display agonist activity that helps maintain bone mineral density, though the magnitude of this protective effect varies [1] [4]. This bone-preserving action makes these SERMs particularly valuable for postmenopausal women at risk for osteoporosis. The beneficial effects on cardiovascular risk factors, particularly serum lipid profiles, represent another shared agonist action among these SERMs mediated primarily through hepatic ERs [1]. This compound uniquely demonstrates agonist activity in vaginal epithelium, which underpins its specific indication for treating vulvovaginal atrophy in postmenopausal women [4].
Emerging research indicates that SERMs can interact with non-estrogen receptor targets, which may contribute to both their therapeutic effects and side effect profiles. Particularly significant are their interactions with cannabinoid receptors (CBRs), which may explain some of the ER-independent effects observed with SERMs, including cytotoxicity in ER-negative cancers [3].
Table 2: Cannabinoid Receptor Binding Affinities and Selectivity of SERMs
| SERM | Structural Class | CB1 Receptor Affinity | CB2 Receptor Affinity | Receptor Selectivity | Functional Activity |
|---|---|---|---|---|---|
| This compound | Triphenylethylene | Kᵢ = ~1.3 µM [3] | Lower affinity than CB1 [3] | CB1-selective [3] | Inverse agonist [3] |
| Raloxifene | Benzothiophene | Kᵢ = ~3.5 µM [3] | Kᵢ = ~4.2 µM [3] | Non-selective [3] | Inverse agonist [3] |
| Tamoxifen | Triphenylethylene | Kᵢ = ~5.0 µM [3] | Kᵢ = ~4.3 µM [3] | Non-selective [3] | Inverse agonist [3] |
| Bazedoxifene | Indole | Lower affinity than CB2 [3] | Kᵢ = ~1.5 µM [3] | CB2-selective [3] | Inverse agonist [3] |
| Nafoxidine | Tetrahydronaphthalene | Kᵢ = ~2.3 µM [3] | Kᵢ = ~2.7 µM [3] | Non-selective [3] | Inverse agonist [3] |
The cannabinoid receptor binding profiles reveal important differences among SERMs. This compound exhibits CB1-selective binding with highest affinity for this receptor subtype among the SERMs tested [3]. Raloxifene and tamoxifen both show non-selective binding to CB1 and CB2 receptors, with tamoxifen demonstrating somewhat lower overall affinity [3]. Importantly, all tested SERMs function as inverse agonists at both cannabinoid receptor subtypes, reducing basal G-protein activity in the absence of activating ligands [3].
These cannabinoid receptor interactions may contribute to SERM effects in cancer cell cytotoxicity, anti-inflammatory actions, and potentially central nervous system effects. The differential selectivity patterns also suggest that various SERM scaffolds may be useful for developing more selective cannabinoid receptor-targeted therapeutics with improved pharmacological profiles relative to existing ligands [3].
Characterization of SERM receptor interactions employs competitive binding assays using radiolabeled or fluorescent ligands. For estrogen receptor binding studies, the general methodology involves:
For cannabinoid receptor binding, similar approaches are used with membranes from CHO cells stably transfected with human CB1 or CB2 receptors. These assays typically use [³H]CP-55,940 as the radioligand and employ scintillation counting to measure displacement [3]. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation to convert IC₅₀ values to inhibition constants.
Several complementary approaches are used to characterize the functional activity of SERMs:
Recent research has revealed that SERMs can influence epigenetic regulation, particularly through modulation of DNA methylation patterns. Experimental approaches to characterize these effects include:
The diagram below illustrates the key experimental approaches for characterizing SERM activity:
The differential tissue selectivity of this compound, raloxifene, and tamoxifen directly informs their distinct clinical applications. Tamoxifen remains the cornerstone SERM for treatment of ER-positive breast cancer in both premenopausal and postmenopausal women, and for risk reduction in high-risk individuals [1]. Its potent anti-estrogenic effects in breast tissue provide therapeutic efficacy, though its uterine agonist activity necessitates careful monitoring for endometrial changes and increases long-term risk management complexity [1] [4].
Raloxifene offers comparable breast cancer risk reduction to tamoxifen with a superior uterine safety profile, making it particularly valuable for postmenopausal women at increased breast cancer risk who also require osteoporosis prevention [4]. The dual benefits of fracture risk reduction and breast cancer risk reduction position raloxifene as an important option for comprehensive postmenopausal health management, though its use may be limited by potential exacerbation of vasomotor symptoms in some women.
This compound occupies a unique therapeutic niche with its approved indication for treating moderate to severe dyspareunia and vulvovaginal atrophy symptoms in postmenopausal women [4]. This application directly leverages its vaginal tissue agonist effects while minimizing systemic impacts. Its intermediate uterine safety profile between tamoxifen and raloxifene suggests it may offer a balance of tissue-specific effects that could be beneficial in certain clinical scenarios, though its breast cancer prevention efficacy requires further elucidation.
The cannabinoid receptor interactions identified with these SERMs, particularly the inverse agonist activity observed at both CB1 and CB2 receptors, suggest potential off-target effects that may influence clinical profiles [3]. These interactions could contribute to the cytotoxic effects observed in some ER-negative cancers and may potentially be harnessed for future therapeutic development. The differential cannabinoid receptor selectivity across SERM structural classes indicates that specific scaffolds could be optimized for cannabinoid receptor-targeted applications beyond estrogen-related conditions.
The comprehensive comparison of this compound, raloxifene, and tamoxifen reveals how structural differences among SERMs translate into distinct tissue selectivity profiles with significant clinical implications. While all three compounds function as estrogen receptor antagonists in breast tissue, their actions in other target tissues—particularly endometrium, bone, and vaginal epithelium—demonstrate important variations that inform their therapeutic applications. The recent discovery of their cannabinoid receptor interactions adds another layer of complexity to their pharmacological profiles and suggests potential mechanisms for some off-target effects.
Future SERM development continues to focus on the "ideal" SERM that would provide full antagonist activity in breast and uterine tissues combined with strong agonist activity in bone, cardiovascular, and central nervous systems without significant adverse effects [1]. The ongoing characterization of epigenetic modifications induced by SERMs [5] and their interactions with non-ER targets [3] provides new avenues for optimizing therapeutic selectivity. As our understanding of ER subtype biology, coregulator networks, and tissue-specific signaling pathways continues to advance, so too will our ability to design increasingly selective SERMs with improved benefit-risk profiles for various clinical indications.
| Feature | This compound | Prasterone (Intrarosa) |
|---|---|---|
| Drug Class | Oral Selective Estrogen Receptor Modulator (SERM) [1] [2] | Synthetic Dehydroepiandrosterone (DHEA); intravaginal prodrug [3] [4] |
| Mechanism of Action | Binds to estrogen receptors, exerting agonist effects on the vaginal epithelium [1] | Converted locally within vaginal cells into both estrogens and androgens [3] [4] |
| Approved Indication | Moderate to severe symptomatic VVA (e.g., dyspareunia, vaginal dryness) [1] | Treatment of postmenopausal VVA [3] [4] |
| Key Efficacy Data | Improves vaginal cell maturation, pH, and dyspareunia; comparable to local estrogen/DHEA in NMA [1] | Improves vaginal cell maturation, pH, and symptoms of dyspareunia and dryness vs. placebo [3] |
| Safety Profile | Well-tolerated; long-term data led to label updates reassuring its benefit-risk balance [2] | Well-tolerated; does not carry the same contraindications/warnings as vaginal estrogen [3] |
| Notable Context | Positioned as a first-line pharmacological option [2]; particularly effective for dyspareunia [5] | Key option for patients with contraindications to estrogen therapies (e.g., history of breast cancer) [3] |
For researchers, the methodologies and key outcomes from pivotal studies and analyses are detailed below.
A 2024 retrospective comparative analysis directly compared this compound, vaginal DHEA, and vaginal estriol in 185 breast and gynecologic cancer survivors with VVA over 6 months [5].
The fundamental difference between the two treatments lies in their mechanisms of action, which can be visualized as two distinct pathways.
When evaluating these two treatment options, consider the following:
| SERM Drug | Associated Endometrial Risk | Key Clinical Findings & Incidence Rates | Study Duration & Design |
|---|---|---|---|
| Ospemifene | Endometrial Hyperplasia | <1% incidence of endometrial hyperplasia; No cases of endometrial cancer reported [1]. Mean endometrial thickness increase: 0.81 mm at 12 months [1]. | Up to 52 weeks; 6 randomized, double-blind, placebo-controlled trials (N=2,209) [2] [1]. |
| Tamoxifen | Endometrial Cancer | 2.3 to 7.5-fold increased relative risk of endometrial cancer [3]. This risk is a well-recognized serious adverse event [4]. | Long-term data from multiple randomized controlled trials and cohort studies [3]. |
| Toremifene | Endometrial Cancer | Data suggests a lower risk of endometrial cancer compared to tamoxifen. In a head-to-head trial, incidence was 0.2% for toremifene vs. 0.9% for tamoxifen [4]. | Comparative clinical trials vs. tamoxifen; over 350,000 patient treatment years accumulated [4]. |
| Raloxifene | No Increased Risk | Not associated with an increased risk of endometrial cancer [3]. The risk is comparable to placebo [4]. | Data from anti-osteoporosis and breast cancer prevention trials [3]. |
For a reliable comparison, it's important to understand how this endometrial safety data was collected. The key methodologies from the clinical trials are summarized below.
The endometrial safety data for this compound is derived from a robust clinical program, which employed the following standardized protocol across studies [1]:
The data for other SERMs comes from a mix of long-term adjuvant therapy trials and comparative studies:
The differing endometrial safety profiles of SERMs are rooted in their tissue-selective mechanisms of action. The diagram below illustrates the key signaling pathways and their outcomes in breast versus uterine tissue.
The divergent effects of SERMs arise from their ability to induce unique conformational changes in the estrogen receptor (ER) upon binding. This change dictates which coactivator or corepressor proteins are recruited, ultimately determining whether the gene transcription in a specific tissue is activated (agonism) or suppressed (antagonism) [2] [4].
Recent research on tamoxifen has shed more light on this pathway. A 2025 study suggests that tamoxifen activates the PI3K-AKT growth signaling pathway in uterine cells, partly through the hormone IGF1, without necessarily causing initial DNA mutations. This provides a mechanistic explanation for its cancer-promoting effect in the uterus [6].
The following table summarizes the key findings from the 2023 network meta-analysis regarding the efficacy of ospemifene and other common therapies for Vulvovaginal Atrophy (VVA) after up to 52 weeks of treatment [1].
| Treatment | Most Bothersome Symptom (MBS) Score: Vaginal Dryness | Vaginal pH | Percentage of Parabasal Cells | Percentage of Superficial Cells |
|---|---|---|---|---|
| This compound (60 mg/day) | Improvement vs. Placebo, Lubricant, and Estradiol (E2) 10μg insert [2] | Improvement vs. Placebo and Lubricant [2] | Significant improvement vs. Placebo [2] | Significant improvement vs. Placebo and Lubricant [2] |
| Conjugated Equine Estrogen (CEE) Cream | More favorable than this compound [2] | More favorable than this compound [2] | ||
| Estradiol (E2) Insert (10 μg) | Less improvement than this compound [2] | More favorable than this compound [2] | ||
| Placebo | Less improvement than this compound [2] | Less improvement than this compound [2] | Less improvement than this compound [2] | Less improvement than this compound [2] |
| Lubricant | Less improvement than this compound [2] | Less improvement than this compound [2] | Less improvement than this compound [2] |
A critical safety outcome measured was the change in endometrial thickness. The table below shows that for all treatments, including this compound, post-treatment values remained below the recognized clinical risk threshold of 4 mm [2] [1].
| Treatment | Baseline Endometrial Thickness (mm) | Post-treatment Endometrial Thickness (mm) | Incidence of Endometrial Hyperplasia/Carcinoma |
|---|---|---|---|
| This compound | 2.1 - 2.3 | 2.5 - 3.2 (after 52 weeks) | None reported in trials up to 52 weeks [2] [1] |
| All Active Treatments (Collective) | < 4.0 (recognized clinical threshold) |
Here is a detailed methodology of the cited systematic literature review and network meta-analysis, which serves as the source of the experimental data [1].
The diagram below illustrates the structure of treatment comparisons from the 2023 analysis. This compound is connected to multiple treatments, allowing for both direct and indirect comparisons within the network [3] [1].
A key laboratory method for evaluating VVA treatment efficacy is the Vaginal Maturation Index (VMI). The workflow below details how this index is determined and analyzed in clinical trials [4].
The table below summarizes key findings from clinical trials on ospemifene and raloxifene.
| Aspect | This compound | Raloxifene |
|---|---|---|
| Primary Indication | Treatment of moderate-to-severe dyspareunia (a symptom of vulvar and vaginal atrophy) in postmenopausal women [1] | Treatment and prevention of postmenopausal osteoporosis; risk reduction of invasive breast cancer in postmenopausal women [2] |
| Effect on Bone Turnover Markers | Decreased bone resorption markers (CTX, NTX); effects comparable to raloxifene after 3 months [3] [1]. | Decreased bone resorption markers (CTX, NTX); considered a bone-protective benchmark [3] [2]. |
| Effect on Bone Mineral Density (BMD) - Femoral Neck | Significant decrease after 12 months, but loss was slower than in controls [4]. | N/A (Data from direct comparison studies not available in search results) |
| Effect on Bone Mineral Density (BMD) - Lumbar Spine & Total Femur | Tended to remain stable after 12 months of treatment, showing a protective effect [4]. | N/A (Data from direct comparison studies not available in search results) |
| Key Clinical Evidence | 12-month study showing modulation of BMD loss; 3-month study on bone turnover markers [3] [4]. | Extensive long-term data for osteoporosis treatment and prevention; used as an active control in this compound studies [3] [2]. |
To evaluate the experimental foundation of the data, here are the methodologies from the key studies cited.
Both this compound and raloxifene are Selective Estrogen Receptor Modulators (SERMs). They work by binding to estrogen receptors, but their effects are tissue-specific. The following diagram illustrates their shared mechanism of action on bone tissue.
The core mechanism involves the SERM binding to the estrogen receptor in bone tissue, forming a complex that triggers changes in gene expression. This process ultimately leads to reduced activity of bone-resorbing cells (osteoclasts), slowing down bone breakdown and helping to preserve bone mass [2].
Health Hazard;Environmental Hazard